

# A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylphenol

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## Compound of Interest

Compound Name: 2,3-Dimethylphenol

Cat. No.: B072121

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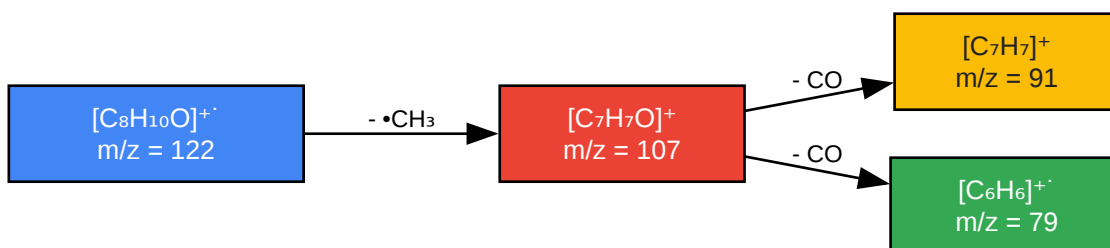
This guide provides an in-depth analysis of the spectroscopic data of **2,3-dimethylphenol** (also known as 2,3-xylenol), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and experimental considerations.

## Introduction: The Molecular Profile of 2,3-Dimethylphenol

**2,3-Dimethylphenol** ( $C_8H_{10}O$ ) is an aromatic organic compound featuring a phenol ring substituted with two methyl groups at positions 2 and 3.<sup>[1][2]</sup> Its structural nuances dictate its chemical reactivity and physical properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its applications. This guide will dissect the information revealed by  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS techniques, providing a comprehensive spectroscopic signature of this molecule.

Before handling, it is crucial to be aware of the safety precautions for **2,3-Dimethylphenol**. It is a corrosive substance that can cause severe skin burns and eye damage.<sup>[3][4][5]</sup> It is also toxic if swallowed or in contact with skin.<sup>[3][6]</sup> Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area.<sup>[3][6][7]</sup>

Molecular Structure:



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